Methyl 6-[(aminocarbonothioyl)amino]hexanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(aminocarbonothioyl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid with methyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(aminocarbonothioyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Methyl 6-[(aminocarbonothioyl)amino]hexanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 6-[(aminocarbonothioyl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-[(aminocarbonothioyl)amino]hexanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various scientific research applications .
Properties
IUPAC Name |
methyl 6-(carbamothioylamino)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-12-7(11)5-3-2-4-6-10-8(9)13/h2-6H2,1H3,(H3,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALKJAZBWIWNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407089 | |
Record name | methyl 6-[(aminocarbonothioyl)amino]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98998-60-8 | |
Record name | methyl 6-[(aminocarbonothioyl)amino]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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